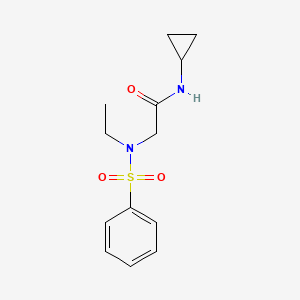![molecular formula C22H16N4O3 B4237577 N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide
Descripción general
Descripción
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide, also known as E7070, is a synthetic compound that has been studied for its potential anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines and has been the focus of several scientific studies. In
Mecanismo De Acción
The exact mechanism of action of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide is not fully understood. However, it is believed that the compound inhibits the activity of several enzymes that are involved in cell growth and division. In addition, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide has been shown to disrupt the microtubule network in cells, which is essential for cell division.
Biochemical and Physiological Effects:
Studies have shown that N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, as well as inhibit cell growth and division. In addition, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide has been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide in lab experiments is its potential toxicity. The compound has been shown to be toxic to normal cells, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide. One area of interest is the development of new cancer treatments based on the compound. In addition, further studies are needed to fully understand the mechanism of action of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide and its potential toxicity. Finally, research is needed to explore the potential use of N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide in combination with other anticancer drugs to improve treatment outcomes.
Aplicaciones Científicas De Investigación
N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide has been studied extensively for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide may be a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
N-(2-methyl-5-quinoxalin-2-ylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c1-14-6-7-16(21-13-23-18-4-2-3-5-19(18)24-21)12-20(14)25-22(27)15-8-10-17(11-9-15)26(28)29/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFXYGHJNKVQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(4-methylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine acetate](/img/structure/B4237511.png)


![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4237524.png)



![2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4237561.png)


![1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4237599.png)

![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
